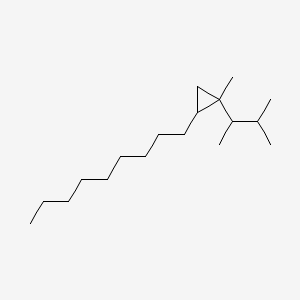
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane is a cycloalkane derivative characterized by a cyclopropane ring substituted with a 1,2-dimethylpropyl group, a methyl group, and a nonyl group. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure, and cyclopropane is the simplest member of this class. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
準備方法
The synthesis of 1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the substituents. One common method involves the reaction of an alkene with a carbene precursor to form the cyclopropane ring. The substituents are then introduced through various organic reactions such as alkylation or acylation.
Reaction Conditions: The cyclopropanation reaction often requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
化学反応の分析
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the substituents. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces alkanes.
科学的研究の応用
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane finds applications in various scientific research fields:
Chemistry: The compound is used as a model system to study the reactivity and stability of cyclopropane derivatives. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, the compound’s interactions with enzymes and other biomolecules are investigated to understand its potential as a bioactive agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry: In the industrial sector, the compound is explored for its potential use in materials science, such as the development of novel polymers and coatings.
作用機序
The mechanism by which 1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected depend on the compound’s structure and the nature of its interactions. For example, it may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
類似化合物との比較
1-(1,2-Dimethylpropyl)-1-methyl-2-nonylcyclopropane can be compared with other cyclopropane derivatives:
Similar Compounds: Examples include 1-ethyl-2-methylcyclohexane, methylcyclopentane, and neo-pentylcycloheptane
Uniqueness: The compound’s unique combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications. Its structure allows for targeted modifications, enabling the design of molecules with tailored properties.
特性
CAS番号 |
41977-42-8 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
1-methyl-1-(3-methylbutan-2-yl)-2-nonylcyclopropane |
InChI |
InChI=1S/C18H36/c1-6-7-8-9-10-11-12-13-17-14-18(17,5)16(4)15(2)3/h15-17H,6-14H2,1-5H3 |
InChIキー |
ZTXPIEIDVLQNAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1CC1(C)C(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


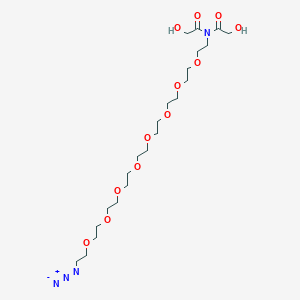
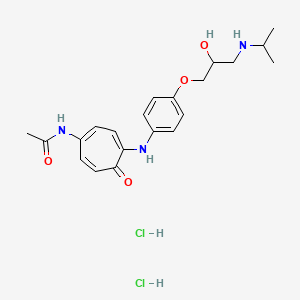
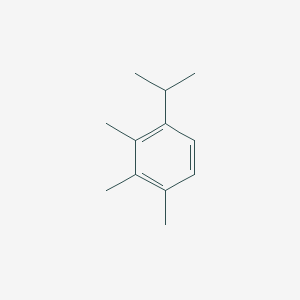
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)

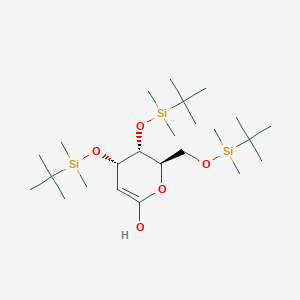
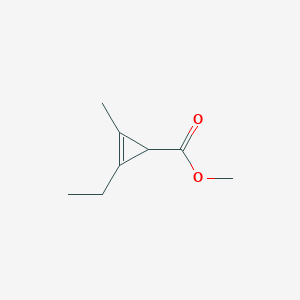
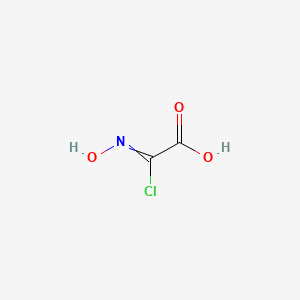
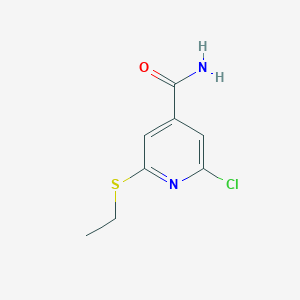
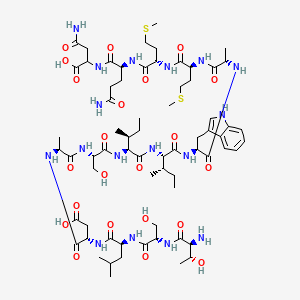
![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)
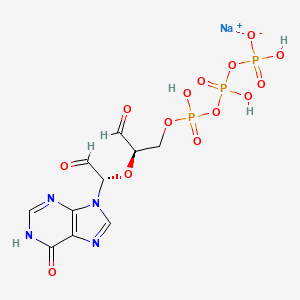
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
